1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine
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Overview
Description
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine is a chemical compound with the molecular formula C14H30N4S2 and a molecular weight of 318.545. It is a piperazine derivative, characterized by the presence of two piperazine rings connected by a dithiodiethyl bridge. This compound is achiral and does not exhibit optical activity .
Preparation Methods
The synthesis of 1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine typically involves the reaction of 1-methylpiperazine with 2-(4-methyl-1-piperazinyl)ethanethiol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiodiethyl bridge . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the dithiodiethyl bridge.
Scientific Research Applications
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
1-Methyl-4-(2-((2-(4-methyl-1-piperazinyl)ethyl)dithio)ethyl)piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(2-(4-methyl-1-piperazinyl)ethyl)piperazine: This compound lacks the dithiodiethyl bridge, making it less versatile in chemical reactions.
4-(4-Methyl-1-piperazinyl)methylbenzoic acid: This derivative has a benzoic acid moiety, which imparts different chemical and biological properties.
1-(2-Aminoethyl)-4-methylpiperazine: This compound has an aminoethyl group, making it more reactive in nucleophilic substitution reactions.
Properties
CAS No. |
148193-01-5 |
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Molecular Formula |
C14H30N4S2 |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
1-methyl-4-[2-[2-(4-methylpiperazin-1-yl)ethyldisulfanyl]ethyl]piperazine |
InChI |
InChI=1S/C14H30N4S2/c1-15-3-7-17(8-4-15)11-13-19-20-14-12-18-9-5-16(2)6-10-18/h3-14H2,1-2H3 |
InChI Key |
GEUHTTDNHITJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCSSCCN2CCN(CC2)C |
Origin of Product |
United States |
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